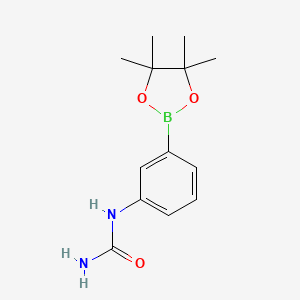

3-Ureidophenylboronic acid pincol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ureidophenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in various fields of scientific research due to its unique chemical properties. Boronic esters, in general, are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The ureido group in this compound adds an additional layer of functionality, making it useful in a variety of applications.

Mécanisme D'action

Target of Action

3-Ureidophenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis Boronic esters are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic esters, including phenylboronic acid pinacol esters, are known to undergo protodeboronation, a process that involves the removal of the boronate group . This reaction can be catalyzed under certain conditions, leading to various transformations .

Biochemical Pathways

It’s known that boronic esters can participate in suzuki–miyaura coupling, a type of carbon-carbon bond-forming reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could influence pathways involving carbon-carbon bond formation.

Pharmacokinetics

It’s important to note that boronic esters, including phenylboronic acid pinacol esters, are susceptible to hydrolysis, particularly at physiological ph . This suggests that the compound’s bioavailability could be influenced by its stability in aqueous environments.

Result of Action

The compound’s potential involvement in carbon-carbon bond-forming reactions suggests that it could influence the synthesis of various organic compounds .

Action Environment

The action of 3-Ureidophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which this compound is a type of, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of its environment.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ureidophenylboronic acid pinacol ester typically involves the reaction of 3-aminophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

Starting Materials: 3-Aminophenylboronic acid and pinacol.

Dehydrating Agent: Commonly used agents include molecular sieves or anhydrous magnesium sulfate.

Solvent: Anhydrous toluene or dichloromethane.

Reaction Conditions: The mixture is refluxed for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the synthesis of 3-Ureidophenylboronic acid pinacol ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of contamination and human error.

Analyse Des Réactions Chimiques

Types of Reactions

3-Ureidophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The ureido group can be reduced to form amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Palladium catalysts in the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products

Oxidation: 3-Ureidophenylboronic acid.

Reduction: 3-Aminophenylboronic acid.

Substitution: Various biaryl compounds depending on the coupling partner used.

Applications De Recherche Scientifique

3-Ureidophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and drug delivery systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic acid pinacol ester: Lacks the ureido group, making it less versatile in biological applications.

3-Aminophenylboronic acid pinacol ester: Similar structure but without the ureido group, limiting its hydrogen bonding capabilities.

4-Ureidophenylboronic acid pinacol ester: Positional isomer with different reactivity and binding properties.

Uniqueness

3-Ureidophenylboronic acid pinacol ester stands out due to the presence of both the boronic ester and ureido groups, which provide a unique combination of reactivity and binding capabilities. This makes it particularly useful in applications requiring both chemical versatility and strong binding interactions.

Activité Biologique

3-Ureidophenylboronic acid pincol ester (CAS No. 1201657-84-2) is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C13H19BN2O3, with a molecular weight of approximately 262.113 g/mol. The structure includes a ureido group that enhances its reactivity and potential interactions with biomolecules.

Anticancer Properties

Research indicates that boronic acids, including this compound, may exhibit anticancer properties through multiple mechanisms:

- Inhibition of Proteasome Activity : Boronic acids are known to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism has been observed in various cancer cell lines, suggesting a potential role in cancer therapy.

- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation.

| Mechanism | Effect on Cancer Cells |

|---|---|

| Proteasome Inhibition | Accumulation of pro-apoptotic factors |

| Cell Cycle Arrest | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies:

- Bacterial Inhibition : Preliminary data suggest that this compound exhibits activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis.

- Antifungal Effects : There is emerging evidence indicating potential antifungal activity, although further studies are required to elucidate the specific mechanisms involved.

Case Studies

-

Case Study on Anticancer Efficacy

- Objective : To evaluate the anticancer efficacy of this compound in vitro.

- Methodology : Human cancer cell lines were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.

- Findings : The compound demonstrated dose-dependent cytotoxicity, with significant reductions in cell viability at concentrations above 10 µM.

-

Case Study on Antimicrobial Activity

- Objective : To assess the antimicrobial effectiveness against Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to determine the inhibition zones.

- Findings : The compound showed notable inhibition zones compared to control samples, indicating its potential as an antimicrobial agent.

The biological activity of this compound is thought to be mediated through its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes, leading to inhibition.

- Receptor Modulation : The compound may interact with various receptors involved in signaling pathways related to inflammation and apoptosis.

Propriétés

IUPAC Name |

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)16-11(15)17/h5-8H,1-4H3,(H3,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZINFWQGAGUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.